GIBH-130

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GIBH-130 ist eine neuartige Verbindung, die zur Behandlung der Alzheimer-Krankheit entwickelt wurde. Sie wirkt durch Hemmung der Neuroinflammation und zielt dabei gezielt auf aktive Mikroglia-Zellen im Gehirn. Durch die Reduzierung der Sekretion entzündungsfördernder Zytokine und zerstörerischer Proteasen trägt this compound zum Erhalt der extrazellulären Matrix bei, was für die Verhinderung des neuronalen Absterbens bei der Alzheimer-Krankheit entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GIBH-130 umfasst mehrere Schritte, beginnend mit der Herstellung von 3-Brom-4-methyl-6-phenylpyridazin. Dieser Zwischenstoff wird dann mit Kupfer(I)-cyanid in wasserfreiem Dimethylformamid umgesetzt, um 4-Methyl-6-phenylpyridazin-3-carbonitril zu erhalten . Das Endprodukt, this compound, wird durch weitere Reaktionen unter kontrollierten Bedingungen erhalten, wodurch hohe Reinheit und Ausbeute gewährleistet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Die Produktion erfolgt in spezialisierten Anlagen, die für die komplexen chemischen Reaktionen und Reinigungsprozesse, die für this compound erforderlich sind, ausgerüstet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GIBH-130 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease

- Neuroinflammation Modulation : In studies utilizing microglia-based phenotypic screening, GIBH-130 demonstrated a capacity to alter neuroinflammatory phenotypes in murine models of Alzheimer's Disease. The compound was validated to significantly reduce cognitive impairment comparable to established treatments like donepezil and memantine but at a lower dosage (0.25 mg/kg) .

- Cytokine Regulation : this compound effectively reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α while increasing anti-inflammatory markers like IL-4 and IL-6 in AD models. This modulation is essential for protecting neuronal integrity and function during the disease progression .

- Behavioral Improvements : In animal studies, this compound treatment resulted in notable improvements in both short-term and long-term memory functions, indicating its potential as a therapeutic agent for cognitive deficits associated with Alzheimer's Disease .

Parkinson’s Disease

- Motor Function Enhancement : In a 6-hydroxydopamine-induced PD model, this compound administration led to significant improvements in motor functions among treated mice. The compound reduced neurodegeneration in dopaminergic neurons while also mitigating microglial activation, which is a hallmark of PD pathology .

- Cytokine Profile Alteration : Similar to its effects in AD models, this compound altered cytokine profiles in PD models by decreasing pro-inflammatory cytokines and enhancing anti-inflammatory responses, thus contributing to neuroprotection .

Experimental Design Overview

The experimental designs utilized to study this compound typically involve:

- Animal Models : Both AD and PD models are employed using murine systems where specific neurotoxic agents (e.g., 6-hydroxydopamine) are administered to induce disease-like conditions.

- Treatment Protocols : this compound is administered orally or via injection at varying dosages over specified periods, followed by behavioral assessments and histological analyses to evaluate neuroprotective effects.

Case Studies and Implications

Several case studies highlight the efficacy of this compound across different experimental setups:

These findings underscore the potential of this compound as a therapeutic candidate not only for Alzheimer's and Parkinson's diseases but also for broader applications in neuroinflammatory conditions.

Wirkmechanismus

GIBH-130 exerts its effects by targeting active microglia cells in the brain. It reduces the secretion of inflammatory cytokines and destructive proteases, thereby preserving the extracellular matrix. This preservation is crucial for preventing neuronal death and cognitive decline in Alzheimer’s disease. The compound’s molecular targets include interleukin-1 beta and other pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Donepezil: Ein Acetylcholinesterase-Hemmer, der zur symptomatischen Linderung der Alzheimer-Krankheit eingesetzt wird.

Memantin: Ein N-Methyl-D-Aspartat-Rezeptor-Antagonist, der die neuronale Signaltransduktion moduliert.

Minocyclin: Ein Antibiotikum mit entzündungshemmenden Eigenschaften, das in der neuroinflammatorischen Forschung eingesetzt wird.

Einzigartigkeit von GIBH-130

This compound ist einzigartig in seiner Fähigkeit, gezielt Mikroglia-Zellen anzusprechen und Neuroinflammation zu hemmen. Im Gegensatz zu Donepezil und Memantin, die eine symptomatische Linderung bieten, zielt this compound darauf ab, die Krankheit zu modifizieren, indem es die extrazelluläre Matrix erhält und das neuronale Absterben verhindert. Seine Wirksamkeit in präklinischen Modellen hat sowohl in Amyloid-induzierten als auch in transgenen Mausmodellen der Alzheimer-Krankheit vielversprechend ausgesehen .

Biologische Aktivität

GIBH-130, also known as AD-16, is a synthetic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various animal models, and implications for future research.

This compound exhibits anti-inflammatory properties primarily through the modulation of pro-inflammatory cytokines. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β and TNF-α while enhancing the levels of anti-inflammatory cytokines in activated microglia. This dual action suggests that this compound may play a crucial role in mitigating neuroinflammation, a key factor in neurodegeneration associated with diseases like AD and PD.

Key Findings:

- Cytokine Modulation : this compound significantly reduces IL-1β expression in N9 microglial cells and in vivo models, indicating its potential to alter inflammatory responses in the brain .

- Microglial Activation : In APP/PS1 transgenic mice, treatment with this compound resulted in a 71% reduction in microglial activation markers compared to control groups .

Alzheimer's Disease

In studies involving APP/PS1 transgenic mice, this compound demonstrated notable improvements in cognitive function and memory recovery. The compound was administered at various dosages, leading to significant reductions in amyloid plaque deposition and microglial activation.

| Treatment Group | Dosage (mg/kg) | Cognitive Improvement (%) | Microglial Activation Reduction (%) |

|---|---|---|---|

| Control | - | - | - |

| This compound High | 5 | 45 | 71 |

| This compound Mid | 1 | 30 | 64 |

| Dexamethasone | 3 | 20 | Not applicable |

The results indicate that higher doses of this compound correlate with more significant cognitive improvements and reduced neuroinflammation .

Parkinson's Disease

In a PD model induced by unilateral striatal injections of 6-hydroxydopamine (6-OHDA), this compound was effective in reducing neurodegeneration and motor deficits. Behavioral tests showed that treated mice exhibited improved motor functions compared to untreated controls.

| Treatment Group | Dosage (mg/kg) | Motor Function Improvement (%) |

|---|---|---|

| Control | - | - |

| This compound | 1 | 50 |

| Vehicle Control | - | - |

The compound's ability to suppress neuroinflammation was further evidenced by decreased levels of pro-inflammatory cytokines following treatment .

Case Study 1: Alzheimer's Disease Model

In a recent study, APP/PS1 transgenic mice treated with this compound showed recovery in memory and cognition. The administration of the compound resulted in significant behavioral improvements measured through maze tests and memory assessments. Histological analyses confirmed reduced amyloid plaque accumulation .

Case Study 2: Parkinson's Disease Model

Another study evaluated the effects of this compound on a PD model using behavioral assessments post-treatment. Results indicated that this compound not only alleviated motor deficits but also improved overall neuronal health by reducing markers of neuroinflammation .

Eigenschaften

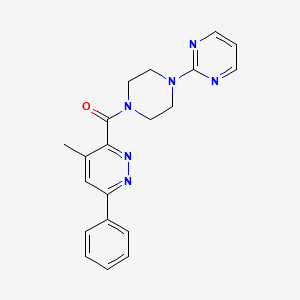

IUPAC Name |

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHTEHADIHZJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?

A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.